2-Bromo-1,4-difluorobenzene is a functionalized aromatic compound used as a critical building block in organic synthesis. It provides a reliable method for introducing the 2,5-difluorophenyl moiety into more complex molecules. This structural unit is particularly important in the development of pharmaceuticals, agrochemicals, and materials for organic electronics, where the specific substitution pattern of the fluorine and bromine atoms dictates reactivity and the electronic properties of the final product. [REFS-1, REFS-2]
Substituting 2-Bromo-1,4-difluorobenzene with its isomers (e.g., 1-Bromo-2,4-difluorobenzene) or analogs with different halogens (e.g., 2-Iodo- or 2-Chloro-1,4-difluorobenzene) is not a viable procurement strategy for most applications. The specific 2-bromo-1,4-difluoro substitution pattern is fundamental to achieving the desired regioselectivity in subsequent synthetic steps, such as cross-coupling or metallation reactions. [1] Altering the position of the bromine or fluorine atoms changes the steric and electronic environment, leading to different product distributions and potentially inseparable isomeric impurities. [2] Furthermore, the choice of halogen (Br vs. I vs. Cl) directly impacts reaction kinetics, catalyst selection, and process economics, making these compounds functionally distinct precursors.
The carbon-bromine bond in 2-Bromo-1,4-difluorobenzene offers a well-balanced profile for palladium-catalyzed cross-coupling reactions, which are fundamental in API and specialty chemical synthesis. Compared to iodo-analogs, bromoarenes are generally more cost-effective and exhibit greater shelf stability. While aryl iodides are more reactive due to a weaker C-I bond and may react under milder conditions, aryl bromides provide sufficient reactivity for high-yield transformations without the higher cost and potential instability of iodo-compounds. [REFS-1, REFS-2] Conversely, the corresponding chloro-analog would require more forcing conditions and specialized catalysts, increasing process complexity and cost. [2]
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | Good reactivity, allowing for efficient coupling under standard heating conditions (e.g., 80-100 °C). |
| Comparator Or Baseline | Aryl Iodides: Higher reactivity (often room temp to 50 °C), but higher cost and lower stability. Aryl Chlorides: Lower reactivity (often >100-120 °C with specialized, expensive catalysts). |
| Quantified Difference | General reactivity order: Ar-I > Ar-Br > Ar-Cl. [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">1</a>] |
| Conditions | Typical Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. |
This compound provides an optimal balance of reactivity, stability, and cost, making it a preferred choice for scalable industrial synthesis where process economics are critical.
In the synthesis of conjugated polymers and small molecules for organic electronics, the degree of fluorination is a key tool for tuning frontier molecular orbital (HOMO/LUMO) energy levels. Incorporating the 2,5-difluorophenyl moiety, derived from 2-Bromo-1,4-difluorobenzene, provides a significant electron-withdrawing effect compared to a monofluorinated analog (e.g., from 4-Bromo-1-fluorobenzene). This modification selectively lowers the LUMO energy level of the resulting material while having a less pronounced effect on the HOMO level. [1] This tuning is critical for optimizing electron injection and transport properties in organic semiconductors.
| Evidence Dimension | LUMO Energy Level Modulation |
| Target Compound Data | The 2,5-difluorophenyl group is strongly electron-withdrawing, leading to a desirable lowering of the LUMO energy level in the final conjugated molecule. |
| Comparator Or Baseline | Monofluorinated phenyl group (from 4-Bromo-1-fluorobenzene) has a weaker electron-withdrawing effect, resulting in a higher LUMO level. |
| Quantified Difference | The introduction of additional fluorine substituents is a well-established strategy to lower LUMO levels in conjugated polymers, often by 0.1-0.3 eV per effective fluorine unit depending on the molecular structure. [<a href="https://arxiv.org/abs/1506.01421" target="_blank">1</a>] |
| Conditions | Incorporation into donor-acceptor conjugated systems for organic electronic devices. |
Lowering the LUMO level is essential for designing efficient n-type materials for organic field-effect transistors (OFETs) and for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [2]
The substitution pattern of 2-Bromo-1,4-difluorobenzene provides a predictable outcome in functionalization reactions. Halogen-metal exchange (e.g., with n-BuLi) occurs selectively at the C-Br bond, providing a clean entry to the 2,5-difluorophenyl lithium or Grignard reagent. This contrasts with isomers like 1-bromo-2,4-difluorobenzene, where directed ortho-metallation can compete or lead to different regioisomers depending on the conditions and reagents used. [1] For example, lithiation of 1-bromo-2,4-difluorobenzene with a strong, non-nucleophilic base like LDA occurs at the C3 position, between the two fluorine atoms, not at the bromine-bearing carbon. [2] This predictable reactivity of the title compound is crucial for avoiding the formation of isomeric byproducts that are often difficult and costly to separate.
| Evidence Dimension | Site of Metallation |
| Target Compound Data | Selective halogen-metal exchange at the C2-Br position. |
| Comparator Or Baseline | 1-Bromo-2,4-difluorobenzene: Undergoes directed ortho-metallation at the C3 position with LDA. [<a href="https://www.sciencedirect.com/science/article/abs/pii/S004040390101859X" target="_blank">2</a>] |
| Quantified Difference | 100% selectivity for C2 functionalization (via C-Br exchange) vs. 100% selectivity for C3 functionalization (via C-H abstraction) under specific conditions. |
| Conditions | Reaction with organolithium reagents (n-BuLi for exchange vs. LDA for directed metallation). |
Ensures the synthesis of a single, desired regioisomer, which is a critical requirement for pharmaceutical intermediates where isomeric purity is mandated.
This compound is frequently used in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology. [1] Its value lies in the predictable regioselectivity it offers during cross-coupling and other bond-forming reactions, ensuring high isomeric purity in the final drug substance, which is a strict regulatory requirement.
As a precursor to the electron-withdrawing 2,5-difluorophenyl unit, this compound is ideal for synthesizing n-type organic semiconductors and electron transport layer (ETL) materials for OLEDs and OPVs. The ability to precisely tune LUMO energy levels allows for the rational design of materials with improved device efficiency and stability.
The 2,5-difluorophenyl moiety is a common feature in modern herbicides and fungicides. The balanced reactivity and favorable process economics of 2-Bromo-1,4-difluorobenzene make it a suitable starting material for the large-scale synthesis required in the agrochemical industry.
Irritant